![molecular formula C17H17N3O3S B2569320 1-(indolin-1-yl)-2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethanone CAS No. 2034543-46-7](/img/structure/B2569320.png)
1-(indolin-1-yl)-2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethanone
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Overview
Description
1-(indolin-1-yl)-2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethanone is a useful research compound. Its molecular formula is C17H17N3O3S and its molecular weight is 343.4. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anticancer Properties
Research has shown that compounds with 1,3,4-thiadiazole cores exhibit significant biological activities, including antimicrobial and anticancer effects. A study by Gür et al. (2020) explored the antiproliferative and antimicrobial properties of Schiff bases derived from 1,3,4-thiadiazole compounds. These compounds demonstrated high DNA protective ability against oxidative damage and strong antimicrobial activity against S. epidermidis. Moreover, certain compounds showed cytotoxicity on cancer cell lines, suggesting potential for chemotherapy applications Gür et al., 2020.
Antituberculosis and Anticonvulsant Effects
Another study focused on the synthesis of 3-heteroarylthioquinoline derivatives, highlighting their in vitro antituberculosis and cytotoxicity studies. This research identified compounds with significant activity against Mycobacterium tuberculosis, indicating potential therapeutic applications for tuberculosis Chitra et al., 2011. Additionally, novel 2,5-disubstituted 1,3,4-thiadiazoles were synthesized and evaluated for their anticonvulsant potential, supporting the development of new treatments for epilepsy Rajak et al., 2010.
Antiviral Applications
Recent studies have also highlighted the potential antiviral applications of compounds with thiadiazole and triazole moieties. Rashdan et al. (2021) reported on the synthesis of thiadiazole-triazole hybrids and their docking scores against COVID-19 main protease, suggesting avenues for developing antiviral therapies Rashdan et al., 2021.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology .
Mode of Action
Indole derivatives are known to interact with various biological targets and exhibit a wide range of biological activities .
Biochemical Pathways
Indole derivatives are known to interact with various biological targets and affect a wide range of biochemical pathways .
Result of Action
It is known that this compound can efficiently protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .
properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-18-15-8-4-5-9-16(15)20(24(18,22)23)12-17(21)19-11-10-13-6-2-3-7-14(13)19/h2-9H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDNYPHMJKYHPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CC(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(indolin-1-yl)-2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethanone |
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